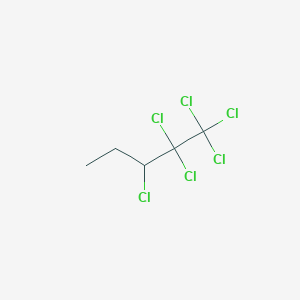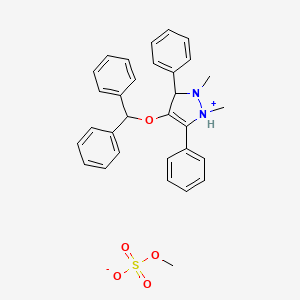![molecular formula C15H11NO5 B14622033 Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate CAS No. 60706-00-5](/img/structure/B14622033.png)
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate is a complex organic compound belonging to the pyrroloindole family This compound is characterized by its fused tricyclic structure, which includes a pyrrole ring fused to an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate typically involves the cyclization of azomethine ylides with olefins. One common method includes the reaction of isatin, dialkyl acetylenedicarboxylate derivatives, and pyridine as a base. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, pyridine, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
科学的研究の応用
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
作用機序
The mechanism of action of dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrroloindole derivatives, such as:
- Dimethyl 9-chloro-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate
- Dimethyl 9-oxo-1-(quinolin-2-yl)-9H-pyrrolo[1,2-a]indole-2,3-dicarboxylate
Uniqueness
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate is unique due to its specific tricyclic structure and the presence of two ester groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
60706-00-5 |
|---|---|
分子式 |
C15H11NO5 |
分子量 |
285.25 g/mol |
IUPAC名 |
dimethyl 4-oxopyrrolo[1,2-a]indole-2,3-dicarboxylate |
InChI |
InChI=1S/C15H11NO5/c1-20-14(18)9-7-16-10-6-4-3-5-8(10)13(17)12(16)11(9)15(19)21-2/h3-7H,1-2H3 |
InChIキー |
TUCGSSLZZLRMAZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN2C3=CC=CC=C3C(=O)C2=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
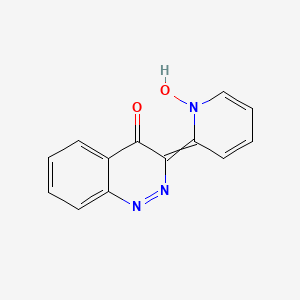
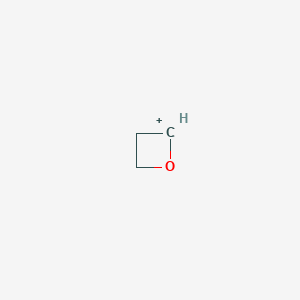

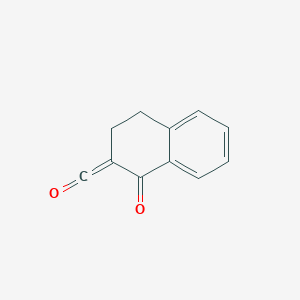
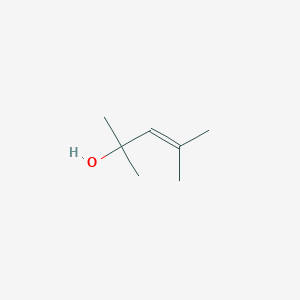
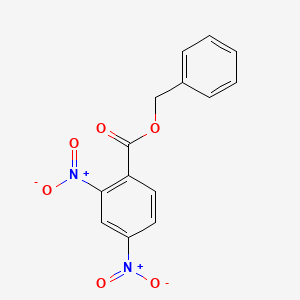
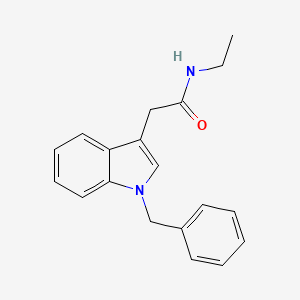
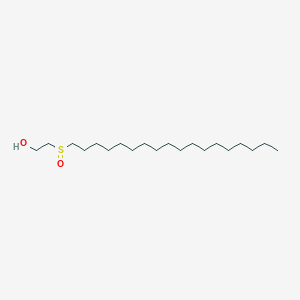
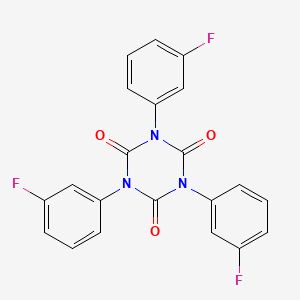

![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
